Product packaging for 4-(1-Hydroxypropyl)benzene-1,2-diol(Cat. No.:CAS No. 25474-45-7)

4-(1-Hydroxypropyl)benzene-1,2-diol

Cat. No.: B14699105
CAS No.: 25474-45-7
M. Wt: 168.19 g/mol
InChI Key: VLWNCJPMUMKUMF-UHFFFAOYSA-N
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Description

4-(1-Hydroxypropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . Its structure features a catechol unit (benzene-1,2-diol) substituted with a 1-hydroxypropyl group, a configuration that is of significant interest in medicinal chemistry and biochemistry research . Compounds with the catechol moiety are known to serve as key synthetic intermediates and precursors in the development of various bioactive molecules . Researchers utilize this and related structures to study catechol-O-methyltransferase (COMT) interactions, antioxidant activity, and the synthesis of more complex chemical entities . The compound is provided as a high-purity material to ensure reproducible results in analytical and experimental settings. Handling should be conducted in accordance with good laboratory safety practices. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B14699105 4-(1-Hydroxypropyl)benzene-1,2-diol CAS No. 25474-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25474-45-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(1-hydroxypropyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,10-12H,2H2,1H3

InChI Key

VLWNCJPMUMKUMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Synthetic Pathways and Chemical Modifications of 4 1 Hydroxypropyl Benzene 1,2 Diol

Established Synthetic Methodologies

The creation of 4-(1-hydroxypropyl)benzene-1,2-diol can be achieved through several synthetic routes, primarily involving the functionalization of catechol or related benzene-1,2-diol precursors.

Synthesis from Catechol and Related Benzene-1,2-diol Precursors

Catechol, also known as pyrocatechol (B87986) or 1,2-dihydroxybenzene, serves as a common and readily available starting material for the synthesis of this compound. wikipedia.org One prevalent method is the Friedel-Crafts acylation of catechol. This reaction typically involves the reaction of catechol with an acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The resulting intermediate, a ketone, is then reduced to the desired secondary alcohol.

Another approach involves the alkylation of catechol with a suitable propyl derivative. For instance, reaction with a 3-halopropanol under basic conditions can introduce the hydroxypropyl side chain. The basic conditions facilitate the deprotonation of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide that can then attack the electrophilic carbon of the alkyl halide.

Hydroxypropylation Reactions and Mechanisms

Hydroxypropylation reactions are key to introducing the 1-hydroxypropyl group onto the benzene-1,2-diol ring. A common strategy involves the reduction of a precursor ketone. For example, the Friedel-Crafts acylation of catechol with propionyl chloride yields 4-propionylcatechol. This ketone can then be reduced to this compound using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion from the acyl halide and the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of catechol, preferentially at the para position to the hydroxyl groups due to steric and electronic effects, leading to the formation of the ketone intermediate after workup. The subsequent reduction of the ketone to the alcohol proceeds via nucleophilic attack of a hydride ion from the reducing agent on the carbonyl carbon.

Stereoselective Synthesis of this compound Enantiomers

The 1-hydroxypropyl side chain of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of specific enantiomers is crucial for applications where stereochemistry is important.

Chiral Resolution Techniques for Diastereomeric Separation

Chiral resolution is a common method for separating a racemic mixture of enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by conventional methods such as crystallization or chromatography. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound. For example, racemic this compound could be reacted with a chiral carboxylic acid to form diastereomeric esters, which could then be separated and hydrolyzed to yield the individual enantiomers.

Asymmetric Synthesis Strategies for Hydroxypropylated Benzene-1,2-diols

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution. For the synthesis of enantiomerically enriched this compound, several strategies can be employed.

One approach is the use of chiral catalysts in the reduction of the precursor ketone, 4-propionylcatechol. Chiral reducing agents or metal catalysts with chiral ligands can stereoselectively deliver a hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another powerful method is the asymmetric aldol (B89426) reaction. This strategy involves the reaction of an enolate with an aldehyde in the presence of a chiral catalyst to form a β-hydroxy ketone with high enantioselectivity. While not directly producing this compound, this methodology is fundamental for creating chiral 1,2-diol units and could be adapted for the synthesis of related structures. For instance, a proline-catalyzed direct asymmetric aldol reaction can be used to synthesize anti-1,2-diols with high diastereo- and enantioselectivity. Similarly, new proline-derived organocatalysts have been developed for asymmetric aldol reactions to produce chiral 1,3-keto alcohols, which can then be asymmetrically reduced to chiral 1,3-diols. nih.gov

Enzymatic reactions also offer a highly selective route to chiral alcohols. researchgate.net Specific enzymes, such as oxidoreductases, can catalyze the reduction of a ketone to a single enantiomer of the corresponding alcohol with high enantiomeric excess. researchgate.net

Interactive Data Table: Synthetic Approaches

Synthetic Approach Precursor(s) Key Reagents/Conditions Intermediate(s) Product
Friedel-Crafts Acylation & ReductionCatechol, Propanoyl chlorideAlCl₃, then NaBH₄4-PropanoylcatecholThis compound
AlkylationCatechol, 3-Chloropropan-1-olBase (e.g., K₂CO₃)-4-(3-Hydroxypropyl)benzene-1,2-diol
Dakin Oxidationpara-Hydroxylated phenyl propyl ketoneHydrogen peroxide, Base-This compound
Asymmetric Reduction4-PropanoylcatecholChiral reducing agent or catalyst-Enantiomerically enriched this compound

Functionalization Strategies for the Aromatic Core and Side Chain

The functionalization of this compound can be targeted at either the aromatic catechol core or the 1-hydroxypropyl side chain. These modifications are instrumental in altering the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile.

Aromatic Core Functionalization:

The catechol moiety is susceptible to a range of electrophilic substitution reactions, although the conditions must be carefully controlled to avoid oxidation of the diol system. Common strategies include:

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. For instance, studies on C4/C5 substituted catechols have shown that the introduction of electron-withdrawing groups like halogens decreases the rate of enzymatic conversion by catechol-1,2-dioxygenase. This suggests that halogenation can be a tool to modulate the interaction of the molecule with biological targets.

Nitration: Nitration of the aromatic ring introduces a nitro group, which can serve as a precursor for other functional groups, such as amines, through reduction.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups to the aromatic ring, further modifying its steric and electronic properties.

Side Chain Functionalization:

The side chain of this compound possesses a secondary hydroxyl group, which is a prime target for various chemical transformations:

Oxidation: The secondary alcohol on the propyl side chain can be oxidized to the corresponding ketone, yielding 4-(1-oxopropyl)benzene-1,2-diol. This transformation alters the hydrogen-bonding capability and the stereochemistry at this position.

Etherification: The hydroxyl group can be converted into an ether linkage. For example, reaction with alkyl halides in the presence of a base would yield alkoxy derivatives. This modification increases the lipophilicity of the side chain.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides leads to the formation of ester derivatives. Esterification can be used to introduce a wide variety of functional groups and can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent compound. Research on related phenolic compounds has demonstrated that acetylation of a hydroxyl group can contribute to anti-inflammatory activity.

A summary of potential functionalization reactions is presented in Table 1.

Reaction Type Target Site Reagent Example Potential Product Effect on Properties
HalogenationAromatic CoreN-Bromosuccinimide (NBS)Bromo-4-(1-hydroxypropyl)benzene-1,2-diolIncreases lipophilicity, alters electronic character
OxidationSide Chain HydroxylPyridinium chlorochromate (PCC)4-(1-Oxopropyl)benzene-1,2-diolRemoves H-bond donor, introduces ketone
EtherificationSide Chain HydroxylMethyl iodide / Base4-(1-Methoxypropyl)benzene-1,2-diolIncreases lipophilicity
EsterificationSide Chain HydroxylAcetic anhydride / Pyridine1-(3,4-Dihydroxyphenyl)propyl acetate (B1210297)Can act as a prodrug, modifies polarity

Derivatization of this compound for Structure-Activity Relationship Studies

The systematic derivatization of this compound is a key strategy in medicinal chemistry to elucidate structure-activity relationships (SAR). SAR studies aim to understand how specific structural modifications influence the biological activity of a compound, guiding the design of more potent and selective analogs.

The biological activity of catechol derivatives is often linked to their antioxidant properties, which are influenced by the substituents on the catechol ring and the nature of the side chain. For example, in a series of p-alkylaminophenols, elongation of the alkyl chain was found to enhance antioxidant activity. nih.gov This principle can be applied to this compound, where modifications to the propyl chain could modulate its antioxidant potential.

Key modifications for SAR studies include:

Varying the Side Chain Length and Branching: Synthesizing analogs with shorter or longer alkyl chains, or with branched chains, can provide insights into the optimal steric requirements for a particular biological target.

Modification of the Benzylic Hydroxyl Group: As a key hydrogen bonding group, its removal (through reduction to a propyl group), inversion of stereochemistry, or conversion to other functional groups (ether, ester) can have a profound impact on activity. Studies on other drug classes have shown that the introduction of polar hydroxyl groups into a side chain can sometimes lead to a decrease in inhibitory potential, highlighting the importance of this position.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., methyl, methoxy, halogens) at different positions on the catechol ring can modulate the electronic environment of the diol system, which is often crucial for its antioxidant activity and interaction with enzyme active sites. For instance, research on 12-lipoxygenase inhibitors based on a benzenesulfonamide (B165840) scaffold demonstrated that specific substitution patterns on the aromatic ring led to potent and selective compounds. nih.gov

Table 2 outlines a hypothetical SAR study on this compound derivatives for antioxidant activity.

Derivative Modification Hypothesized Effect on Antioxidant Activity Rationale
4-Propylbenzene-1,2-diolRemoval of side chain hydroxylDecreaseThe benzylic hydroxyl group may participate in radical scavenging.
4-(1-Methoxypropyl)benzene-1,2-diolEtherification of side chain hydroxylDecreaseMasking the hydroxyl group prevents its involvement in H-atom transfer.
4-(1-Hydroxybutyl)benzene-1,2-diolElongation of the alkyl chainIncrease/DecreaseAltered lipophilicity could affect access to the site of action.
5-Bromo-4-(1-hydroxypropyl)benzene-1,2-diolHalogenation of aromatic ringDecreaseElectron-withdrawing groups can reduce the H-atom donating ability of the catechol hydroxyls.

By systematically synthesizing and evaluating such derivatives, a comprehensive understanding of the SAR for this class of compounds can be developed, paving the way for the rational design of new therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of 4 1 Hydroxypropyl Benzene 1,2 Diol

Chromatographic Methodologies

Chromatography is fundamental for the separation of 4-(1-Hydroxypropyl)benzene-1,2-diol from reaction mixtures, impurities, or complex matrices, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

HPLC is a robust and widely used technique for the analysis of phenolic compounds. For this compound, reversed-phase HPLC is the method of choice. A C18 stationary phase is typically employed due to its ability to effectively retain and separate moderately polar compounds.

The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous solvent (often containing an acid modifier like formic acid or acetic acid to improve peak shape and suppress ionization of the phenolic hydroxyl groups) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is common. Photodiode Array (PDA) detection is frequently used, with monitoring at a wavelength of approximately 280 nm, which corresponds to the absorption maximum of the catechol chromophore. A robust HPLC method is crucial for separating the target compound from potential isomers and related substances. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of this compound

Parameter Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection PDA at 280 nm
Injection Volume 10-20 µL

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced. mdpi.com A UPLC method allows for high-throughput analysis, which is particularly advantageous in quality control and metabolic studies. The conditions are similar to HPLC but with a proportionally lower flow rate and shorter run times. mdpi.com

Mass Spectrometric Techniques

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound, providing precise mass-to-charge ratio (m/z) information and detailed structural insights through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing for their analysis with minimal in-source fragmentation. uni.lu ESI can be operated in both positive and negative ion modes. In positive ion mode, the molecule is typically detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. organicchemistrydata.org In negative ion mode, it is observed as the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion. The resulting product ion spectrum provides a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation typically involves the cleavage of the hydroxypropyl side chain and rearrangements within the catechol ring. Key fragmentation pathways include the loss of a water molecule (H₂O), cleavage at the benzylic position, and loss of the entire propyl group. bas.bg The study of these fragmentation patterns is crucial for distinguishing it from structural isomers. bas.bg

Table 2: Predicted ESI-MS Adducts and Major Fragments for this compound

Ion Formula Predicted m/z Description
[M+H]⁺ C₉H₁₃O₃⁺ 169.0859 Protonated Molecule
[M+Na]⁺ C₉H₁₂O₃Na⁺ 191.0678 Sodium Adduct
[M-H]⁻ C₉H₁₁O₃⁻ 167.0714 Deprotonated Molecule
[M+H-H₂O]⁺ C₉H₁₁O₂⁺ 151.0759 Loss of water from the propyl side chain

Predicted m/z values are based on the monoisotopic mass of the compound (168.0786 g/mol ). organicchemistrydata.org

The development of MS-compatible methods requires careful consideration of the mobile phase composition. Non-volatile buffers, such as phosphates, must be avoided as they can contaminate the ion source. Instead, volatile buffers like ammonium (B1175870) acetate (B1210297) or modifiers like formic acid or acetic acid are used. nih.gov Catechols can be susceptible to in-source oxidation, particularly in the positive ion ESI mode, which can lead to the formation of quinone species or dimers. mdpi.com This can complicate data interpretation and affect the accuracy of quantification. Therefore, method development often involves optimizing ESI source parameters (e.g., capillary voltage, temperature) to minimize such unwanted reactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, providing definitive confirmation of the compound's constitution and connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 ~6.7 d J ≈ 8.0
H-5 ~6.6 dd J ≈ 8.0, 2.0
H-6 ~6.8 d J ≈ 2.0
H-1' ~4.5 t J ≈ 6.5
H-2' ~1.7 m
H-3' ~0.9 t J ≈ 7.4
Ar-OH 8.0 - 9.0 br s
-CH-OH 4.0 - 5.0 br s

Note: Predicted values are based on general principles and data for analogous compounds. 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Actual values may vary depending on solvent and other experimental conditions.

The ¹³C NMR spectrum would show nine distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and alkyl substituents. The carbons bearing the hydroxyl groups (C-1 and C-2) would resonate at lower field (higher ppm) compared to the other aromatic carbons. The three carbons of the propyl side chain would appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted δ (ppm)
C-1 ~144
C-2 ~143
C-3 ~115
C-4 ~135
C-5 ~116
C-6 ~120
C-1' ~74
C-2' ~31
C-3' ~10

Note: Predicted values are based on general principles and data for analogous compounds. Actual values may vary depending on solvent and other experimental conditions.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
Acetonitrile
Acetic Acid
Ammonium Acetate
Catechol
Formic Acid
Methanol
Phenylpropanol
Potassium
Quinone
Sodium

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

A detailed experimental and computational analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy has not been found in the reviewed literature. Such an analysis would typically involve the assignment of characteristic vibrational frequencies to specific functional groups and motions within the molecule.

For a molecule like this compound, a hypothetical vibrational analysis would focus on several key regions:

O-H Stretching: The two phenolic hydroxyl groups and the alcoholic hydroxyl group would exhibit broad absorption bands in the infrared spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands would be sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the propyl side chain would appear between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring would show characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the phenolic and alcoholic groups would be found in the 1000-1260 cm⁻¹ region.

Without experimental spectra or computational studies, a specific data table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Conformational Studies

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is not available.

An X-ray crystallographic study would provide definitive proof of the molecular structure in the solid state. It would reveal the three-dimensional arrangement of the atoms, the conformation of the hydroxypropyl side chain relative to the catechol ring, and the network of hydrogen bonds established by the hydroxyl groups. This information is crucial for understanding the molecule's packing in the crystal lattice and its physical properties.

In the absence of such a study, a data table of crystallographic parameters for this compound cannot be provided.

Theoretical and Computational Chemistry of 4 1 Hydroxypropyl Benzene 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 4-(1-hydroxypropyl)benzene-1,2-diol. These methods, rooted in the principles of quantum mechanics, offer a detailed description of the molecule's electronic and geometric structure.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. mdpi.comyoutube.com It has become a primary tool for calculating the ground state geometry and electronic properties of molecules like this compound. nih.govresearchgate.net DFT calculations, often utilizing functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's most stable conformation. nih.govresearchgate.net These calculations are crucial for understanding the molecule's intrinsic stability and how its structure influences its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. pearson.comlibretexts.orgyoutube.com The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. pearson.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's excitability and its reactivity in chemical reactions. libretexts.orggrowingscience.com A smaller HOMO-LUMO gap generally indicates higher reactivity. growingscience.com For this compound, the analysis of these orbitals can pinpoint the regions of the molecule most likely to participate in electron transfer processes.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound (Exemplary Data)

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE)4.6

Note: The values presented are illustrative and would be determined through specific DFT calculations.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Chemical Bonding Analysis

The Electron Localization Function (ELF) is a valuable tool in quantum chemistry for visualizing and analyzing chemical bonding. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org Regions of high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores, offering a chemically intuitive picture of electron localization. wikipedia.orgjussieu.fr

The Reduced Density Gradient (RDG) analysis, often used in conjunction with ELF, helps to identify and characterize non-covalent interactions within and between molecules. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, one can distinguish between van der Waals interactions, hydrogen bonds, and steric repulsions. This analysis is crucial for understanding the forces that govern the three-dimensional structure and intermolecular associations of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values, where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Excited State Properties and UV-Vis Spectroscopy Simulations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of the excited states of molecules. mdpi.com It is widely used to simulate and interpret ultraviolet-visible (UV-Vis) absorption spectra. growingscience.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. mdpi.comresearchgate.net For this compound, TD-DFT calculations can provide valuable information about its photophysical properties, including the nature of the electronic transitions (e.g., π → π*) and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

Table 2: Simulated UV-Vis Absorption Data for this compound (Exemplary Data)

TransitionWavelength (nm)Oscillator Strength (f)
S0 → S12850.05
S0 → S22300.40

Note: The values presented are illustrative and would be determined through specific TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of chemical bonding in terms of localized electron-pair "bonding" units. uni-muenchen.dewisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions. researchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can understand delocalization effects, hyperconjugation, and the nature of hydrogen bonding. For this compound, NBO analysis can provide quantitative insights into the strength of the intramolecular hydrogen bonds between the hydroxyl groups and the delocalization of electron density within the benzene (B151609) ring.

Table 3: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound (Exemplary Data)

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(O1)σ(C1-C6)2.5
LP(O2)σ(C-H)1.8

Note: The values presented are illustrative and would be determined through specific NBO calculations. LP denotes a lone pair and σ denotes an antibonding orbital.*

Biological Activities and Mechanistic Investigations of 4 1 Hydroxypropyl Benzene 1,2 Diol

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant capabilities of 4-(1-Hydroxypropyl)benzene-1,2-diol are a significant area of investigation, with studies exploring both its direct interaction with free radicals and its influence on cellular systems under oxidative stress.

In Vitro Studies of Radical Quenching Activity

The structure of phenolic compounds, featuring hydroxyl groups attached to a benzene (B151609) ring, is key to their antioxidant activity. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them. The number and position of these hydroxyl groups significantly influence the radical scavenging efficiency. For instance, compounds with more phenolic hydroxyl groups generally exhibit stronger radical scavenging abilities. This is because they can donate more hydrogen atoms and form stable radicals through resonance.

Studies on related phenolic compounds have demonstrated this principle. For example, a novel synthetic antioxidant with four hydroxyl groups, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), showed superior DPPH radical scavenging ability compared to compounds with fewer hydroxyl groups like tert-butylhydroquinone (B1681946) (TBHQ), butylated hydroxytoluene (BHT), and propyl gallate (PG). nih.gov The increased number of hydroxyl groups in MPBHQ enhances its capacity to donate hydrogen and capture DPPH radicals. nih.gov

Similarly, in ABTS radical scavenging assays, the activity of antioxidants also tends to increase with the number of hydroxyl groups, although other structural factors can also play a role. For instance, the ABTS radical scavenging ability of a series of antioxidants was ranked as PG > HQ > MPBHQ > TBHQ > BHT, indicating a complex relationship between structure and activity. nih.gov

Table 1: Comparison of Radical Scavenging Activity of Phenolic Antioxidants

CompoundNumber of Hydroxyl GroupsDPPH Scavenging Ability RankingABTS Scavenging Ability Ranking
MPBHQ413
PG321
HQ232
TBHQ244
BHT155

Note: Lower ranking number indicates higher scavenging ability.

Cellular Mechanisms of Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov This can lead to damage of cellular components like lipids, proteins, and DNA. frontiersin.orgwalshmedicalmedia.com

One of the key mechanisms of cellular damage is lipid peroxidation, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. mdpi.com Products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (HNE), can cause further cellular damage by reacting with proteins and nucleic acids. mdpi.comnih.gov

Antioxidant compounds can mitigate oxidative stress through various cellular mechanisms. They can directly neutralize ROS and also influence the cell's own antioxidant defense systems. nih.gov For instance, some antioxidants can enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. frontiersin.org These enzymes are crucial for detoxifying ROS within the cell. frontiersin.org

Furthermore, some compounds can protect against oxidative damage by preventing the depletion of glutathione (GSH), a key intracellular antioxidant that plays a role in detoxifying harmful substances, including products of lipid peroxidation like HNE. nih.gov

Anti-inflammatory Effects and Associated Molecular Pathways

In addition to its antioxidant properties, this compound and related phenolic compounds have been investigated for their anti-inflammatory effects. This research delves into their ability to modulate inflammatory responses and interact with key signaling pathways.

Modulation of Inflammatory Response Mediators

Inflammation is a complex biological response involving the release of various mediators. The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of these pro-inflammatory molecules.

For example, studies on synthetic hydrangenol (B20845) derivatives have shown that they can downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov These molecules are key mediators of the inflammatory response. The inhibition of their production suggests that these compounds can interfere with the inflammatory cascade.

Furthermore, some compounds exert their anti-inflammatory effects by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. nih.gov

Investigation of Nuclear Factor-Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling pathway that regulates the expression of many genes involved in inflammation. mdpi.com Therefore, the modulation of this pathway is a key mechanism for many anti-inflammatory compounds.

Natural compounds derived from sources like the mushroom Antrodia cinnamomea have been shown to mitigate inflammation by suppressing the phosphorylation of proteins in the MAPK/NF-κB signaling pathway. frontiersin.org Phosphorylation is a key step in the activation of this pathway, so inhibiting it effectively blocks the downstream inflammatory response.

Antimicrobial Activities

Research has also explored the potential of benzene-1,2-diol derivatives as antimicrobial agents. These studies have focused on their effectiveness against various bacterial species and the mechanisms by which they exert their antimicrobial action.

Studies on alkyloxy benzene-1,2-diols, which are derived from 1,2,4-benzenetriol, have demonstrated antimicrobial effects against Bacillus subtilis. rug.nl Interestingly, these compounds did not show activity against Escherichia coli. rug.nl This suggests a degree of selectivity in their antimicrobial action.

The mechanism of action for some of these compounds appears to involve the disruption of the bacterial cell membrane. rug.nl For instance, heptyloxy benzene-1,2-diol was found to permeabilize the membrane of B. subtilis cells. rug.nl

Furthermore, related compounds like 4-allylbenzene-1,2-diol have shown strong antibacterial activity against several plant pathogens, including various Xanthomonas species. nih.gov The mechanism of action for this compound also involves damaging the integrity of the cell membrane and increasing its permeability. nih.gov Additionally, it was found to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Benzene-1,2-diol Derivatives

CompoundTarget OrganismActivityMechanism of ActionReference
Alkyloxy benzene-1,2-diolsBacillus subtilisBactericidalMembrane disruption rug.nl
Alkyloxy benzene-1,2-diolsEscherichia coliNo effect- rug.nl
4-Allylbenzene-1,2-diolXanthomonas speciesStrong antibacterialMembrane damage, increased permeability, biofilm inhibition nih.gov

Antibacterial Spectrum and Efficacy

There is currently no available scientific literature that defines the antibacterial spectrum or measures the efficacy of this compound against any pathogenic microorganisms.

Mechanisms of Action on Microbial Cell Membrane Integrity

Information regarding the mechanisms by which this compound may affect microbial cell membrane integrity is not present in the reviewed scientific data.

Inhibition of Biofilm Formation in Pathogenic Microorganisms

There are no studies available that investigate or report on the ability of this compound to inhibit the formation of biofilms in any pathogenic microorganisms.

Other Biologically Relevant Activities (e.g., Antiproliferative Effects on Cell Lines)

No research detailing the antiproliferative effects of this compound on any cell lines has been identified in the public domain.

It is important to note that while data for the target compound is unavailable, extensive research has been conducted on structurally related compounds. For instance, 4-allylbenzene-1,2-diol has been shown to possess a broad antibacterial spectrum, to damage the integrity of bacterial cell membranes, and to inhibit biofilm formation. However, due to the strict focus of this article on this compound, the detailed findings for this and other related compounds are not presented here.

Metabolic Pathways and Biotransformation of 4 1 Hydroxypropyl Benzene 1,2 Diol

In Vitro Metabolism Studies

In vitro studies using liver microsomes are crucial for elucidating the metabolic pathways of xenobiotics. For compounds like 4-(1-hydroxypropyl)benzene-1,2-diol, these studies would focus on identifying the enzymes responsible for its biotransformation and the resulting initial metabolites.

The initial biotransformation of aromatic compounds is often catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. In the case of benzene (B151609) and its derivatives, CYP2E1 is a key enzyme in their oxidation. nih.govnih.gov The metabolism of this compound would likely involve oxidation of both the aromatic ring and the alkyl side chain.

The catechol moiety can be oxidized to a reactive ortho-quinone. This process can be enzymatic or non-enzymatic. The formation of such quinones is a critical step, as they are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA. nih.gov The reactive metabolites of benzene, such as 1,4-benzoquinone, have been shown to cause the destruction of cytochrome P450 enzymes in vitro. nih.govnih.gov This effect is attributed to the direct attack of the quinone on the enzyme rather than through the generation of reactive oxygen species. nih.govnih.gov

The hydroxypropyl side chain is also a potential site for oxidation. The secondary alcohol group can be oxidized to a ketone, forming 4-(1-oxopropyl)benzene-1,2-diol.

Following Phase I oxidation, or directly, the hydroxyl groups of this compound make it a prime substrate for Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

The principal Phase II pathways for catechols are:

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this involves the attachment of a glucuronic acid moiety to one or both of the phenolic hydroxyl groups.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group to the hydroxyl functions.

Methylation: The enzyme Catechol-O-methyltransferase (COMT) can catalyze the transfer of a methyl group to one of the hydroxyls, forming guaiacol (B22219) (methoxyphenol) derivatives.

If reactive quinones are formed during Phase I metabolism, they can be detoxified by conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

Identification and Characterization of Metabolites

The characterization of metabolites is essential for understanding the complete metabolic profile of a compound. Based on the enzymatic processes described, a range of metabolites for this compound can be anticipated.

Table 1: Potential Metabolites of this compound

Potential Metabolite Metabolic Pathway
4-(1-Oxopropyl)benzene-1,2-diol Oxidation of the secondary alcohol
This compound-1-O-glucuronide Glucuronidation
This compound-2-O-glucuronide Glucuronidation
This compound-1-O-sulfate Sulfation
This compound-2-O-sulfate Sulfation
4-Hydroxy-3-methoxy-1-(1-hydroxypropyl)benzene O-Methylation (COMT)
3-Hydroxy-4-methoxy-1-(1-hydroxypropyl)benzene O-Methylation (COMT)

Influence of this compound on Endogenous Metabolic Pathways

The biotransformation of this compound can influence endogenous metabolic pathways. The formation of reactive metabolites, particularly ortho-quinones, can lead to oxidative stress by depleting cellular antioxidants like glutathione and by generating reactive oxygen species (ROS) through redox cycling. nih.gov

Furthermore, due to its catechol structure, this compound may compete with endogenous catechols, such as the neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), for metabolizing enzymes like COMT and SULTs. This competition could potentially modulate the metabolic pathways of these crucial endogenous compounds. The destruction of CYP enzymes by reactive metabolites, as seen with other benzene derivatives, could also impact the metabolism of other xenobiotics and endogenous substrates that rely on these enzymes for clearance. nih.govnih.gov

Molecular Interactions of 4 1 Hydroxypropyl Benzene 1,2 Diol with Biological Systems

Interactions with Specific Enzymes and Proteins

The specific arrangement of hydroxyl groups on the aromatic ring, combined with the side chain, allows for a range of potential interactions with protein active sites and allosteric sites.

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is a critical enzyme in the biosynthesis of neurotransmitters, including dopamine (B1211576) and serotonin. nih.govwikipedia.org It facilitates the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin. nih.gov Inhibition of this enzyme, particularly in the periphery, is a key therapeutic strategy in the management of Parkinson's disease, used to prevent the premature conversion of L-DOPA to dopamine outside the brain, thereby increasing its central availability and reducing side effects. wikipedia.org

Compounds that inhibit AADC, such as Carbidopa and Benserazide, are structurally related to the enzyme's natural substrates. wikipedia.org While direct studies on 4-(1-Hydroxypropyl)benzene-1,2-diol are not extensively documented, its catechol structure is a feature it shares with the natural substrate L-DOPA. The mechanism of well-known inhibitors often involves interaction with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for AADC's catalytic activity. wikipedia.org Research on autoantibodies in autoimmune polyendocrine syndrome type I has shown that these antibodies can cause non-competitive inhibition of AADC activity. nih.gov

The potential for this compound or its derivatives to act as AADC inhibitors would likely depend on how the hydroxypropyl side chain influences its binding to the enzyme's active site compared to substrates like L-DOPA.

Table 1: Examples of Aromatic L-amino acid Decarboxylase (AADC) Inhibitors

Inhibitor Mechanism of Action Therapeutic Use
Carbidopa A peripheral AADC inhibitor that prevents the conversion of L-DOPA to dopamine in the bloodstream. wikipedia.orgwikipedia.org Used in combination with L-DOPA for Parkinson's disease. wikipedia.org
Benserazide A peripherally acting AADC inhibitor. wikipedia.orgtaylorandfrancis.com Used in combination with L-DOPA for Parkinson's disease. taylorandfrancis.com

| Methyldopa | An AADC inhibitor. wikipedia.org | Used as an antihypertensive medication. wikipedia.org |

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a central role in excitatory dopamine signaling in the central nervous system. unc.edu Its dysregulation is implicated in conditions like Parkinson's disease and schizophrenia. unc.edu The receptor is a target for orthosteric agonists, which bind to the same site as dopamine, and allosteric modulators, which bind to a distinct site to fine-tune the receptor's response to endogenous ligands. unc.edumdpi.com

Positive allosteric modulators (PAMs) of the D1 receptor, such as LY3154207, offer potential therapeutic advantages by enhancing the natural signaling patterns of dopamine. unc.edu The binding of the endogenous ligand, dopamine, involves its catechol moiety forming hydrogen bonds with serine residues (S198 and S202) within the orthosteric binding pocket. unc.edu

Given that this compound contains the same catechol core as dopamine, it is plausible that it or its derivatives could interact with the D1 receptor. The nature of this interaction—whether as a direct agonist, an antagonist, or an allosteric modulator—would be determined by the conformation and binding properties conferred by the 1-hydroxypropyl side chain. The side chain could influence binding to the orthosteric pocket or potentially direct the molecule to an allosteric site, thereby modulating the receptor's activity in response to dopamine. unc.edu

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. Many utilize cofactors like flavin adenine (B156593) dinucleotide (FAD) or nicotinamide (B372718) adenine dinucleotide (NAD+). nih.govnih.gov The glucose–methanol (B129727)–choline (GMC) oxidoreductase superfamily, for example, contains many FAD-dependent enzymes that act on the hydroxyl groups of their substrates. nih.gov The catalytic reaction typically involves a reductive half-reaction where the substrate is oxidized (e.g., an alcohol to a carbonyl) and FAD is reduced, followed by an oxidative half-reaction where the FAD cofactor is re-oxidized. nih.gov

Studies on a novel FAD-dependent oxidoreductase from Chaetomium thermophilum used crystallographic fragment screening to map its binding sites. nih.gov Notably, a related compound, 4-nitrocatechol, was among the ligands studied, indicating the enzyme's capacity to bind catechol-like structures. nih.gov Another example, cis-benzene glycol dehydrogenase, is an NAD+-dependent oxidoreductase that specifically acts on the cis-diol of its substrate, converting it to catechol. nih.gov

The this compound molecule contains both a catechol system and a secondary alcohol on its propyl side chain. These features present two potential sites for interaction with oxidoreductases. The enzyme could catalyze the oxidation of the catechol ring or the secondary alcohol, depending on the specific enzyme's substrate specificity and active site architecture.

Modulation of Intracellular Signaling Pathways (e.g., NRF2 Pathway Activation)

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the cellular defense against oxidative stress. nih.gov Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). In the presence of oxidative or electrophilic stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. nih.gov

Activation of the NRF2 pathway is a therapeutic strategy for diseases where oxidative stress plays a key role, such as neurodegenerative diseases and diabetes. nih.govnih.gov Many phenolic and catechol-containing natural products are known to be potent activators of the NRF2 pathway. Their antioxidant properties can trigger the dissociation of NRF2 from KEAP1. For instance, the chalcone (B49325) isoliquiritigenin (B1662430) has been shown to activate NRF2 and increase the expression of downstream targets. nih.gov

The catechol structure of this compound makes it a candidate for modulating the NRF2 pathway. By acting as an antioxidant, it could potentially disrupt the NRF2-KEAP1 interaction, leading to the upregulation of protective enzymes.

Table 2: Key Components of the NRF2 Signaling Pathway

Component Function
NRF2 Transcription factor that regulates antioxidant response. nih.gov
KEAP1 Repressor protein that binds to NRF2 and promotes its degradation under basal conditions. nih.gov
Antioxidant Response Element (ARE) DNA sequence in the promoter region of NRF2 target genes.
Heme oxygenase-1 (HO-1) An antioxidant enzyme whose expression is upregulated by NRF2 activation. nih.gov

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | A detoxifying enzyme induced by NRF2 activation. nih.gov |

Preclinical Pharmacodynamic Effects in Model Systems

Based on the molecular interactions detailed above, the preclinical pharmacodynamic effects of this compound in model systems could be multifaceted.

In models of neurodegeneration (e.g., Parkinson's Disease): If the compound acts as an AADC inhibitor, its administration in animal models of Parkinson's disease alongside L-DOPA could demonstrate an increase in brain dopamine levels and a reduction in peripheral side effects, similar to the effects of carbidopa. taylorandfrancis.comnih.gov Furthermore, if it modulates the dopamine D1 receptor, it could influence motor activity and other dopamine-dependent behaviors. unc.edu

In models of cognitive function and neuropsychiatric disorders: Potential allosteric modulatory effects on the D1 receptor could be investigated in models of cognition and schizophrenia. A PAM effect might enhance cognitive performance in relevant tasks. unc.edu

In models of oxidative stress-related diseases (e.g., Diabetes, Inflammation): Given its potential to activate the NRF2 pathway, the compound could be tested in animal models of diseases characterized by high oxidative stress. nih.gov In a rodent model of diabetes, for instance, activation of NRF2 has been shown to improve cognitive impairment. nih.gov Preclinical studies could measure biomarkers of oxidative stress and inflammation, as well as the expression of NRF2 target genes like HO-1 and SOD, to confirm its pharmacodynamic effects. nih.gov

These potential effects are predicated on the compound's structural similarity to other bioactive molecules and require direct experimental validation.

Structure Activity Relationship Sar Studies of 4 1 Hydroxypropyl Benzene 1,2 Diol and Analogues

Comparative Analysis of Phenolic and Catechol Derivatives

The presence and positioning of hydroxyl groups on the benzene (B151609) ring, which define the difference between simple phenols and catechols, are paramount to the biological activity of these compounds. Phenolic lipids, a broad class that includes derivatives of phenol (B47542), catechol, resorcinol (B1680541), and hydroquinone (B1673460), exhibit a wide range of biological actions, including antioxidant and cytostatic activities. nih.govnih.gov The catechol moiety (a benzene ring with two hydroxyl groups in adjacent positions), in particular, is a key structural feature in many biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and epinephrine (B1671497). mdpi.commdpi.com

The nature of the alkyl side chain attached to the catechol or phenol ring significantly modulates biological activity. Studies on various catechol derivatives have demonstrated that the length and hydrophobicity of the side chain are crucial factors. nih.gov For instance, in a series of 1-substituted 3,4-dihydroxybenzenes, inhibitory activity against the enzyme 5-lipoxygenase was found to be dependent on the hydrophobicity of the side chain, with an optimal value for the partition coefficient (logP) identified. nih.gov Beyond this optimal value, the activity did not increase, and side chains that were sterically bulky were found to be unfavorable for activity. nih.gov

The arrangement of hydroxyl groups on the aromatic ring is a critical determinant of a compound's biological and chemical properties. The catechol structure (1,2-dihydroxybenzene) is distinct from its isomers, resorcinol (1,3-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). nih.gov The proximity of the two hydroxyl groups in catechols allows for specific interactions, such as acting as a bidentate ligand for metal chelation, which is not possible for resorcinol or hydroquinone. This chelating ability can be a key part of a molecule's mechanism of action.

The position of hydroxyl groups significantly influences antioxidant activity. researchgate.net Generally, the presence of more hydroxyl groups enhances antioxidant potential, as seen in the comparison between catechol and gallol (three adjacent hydroxyl groups), where gallol-functionalized polymers show superior antioxidant and adsorption properties. researchgate.net The ortho-dihydroxy (catechol) arrangement is particularly effective for radical scavenging. mdpi.com Furthermore, studies on aplysiatoxin (B1259571) analogues have shown that the presence and position of a phenolic hydroxyl group are crucial for specific biological activities like anti-tumor promotion, even if they are not essential for binding to certain protein targets like protein kinase C (PKC). nih.govkagawa-u.ac.jp This indicates that different biological effects of the same core structure can be modulated by the specific placement of hydroxyl groups.

Stereochemical Considerations in Biological Potency and Selectivity

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug or bioactive molecule can have a profound impact on its potency and selectivity. For compounds like 4-(1-Hydroxypropyl)benzene-1,2-diol, the carbon atom of the propyl side chain attached to the hydroxyl group is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers).

The differential activity of stereoisomers is a well-established principle. For example, in the case of catecholamines, the stereochemistry at the benzylic hydroxyl group is critical for their interaction with adrenoceptors. nih.gov Studies have shown a distinct rank order of potency for different isomers, with the R(-)-isomers of epinephrine and norepinephrine (B1679862) being significantly more potent than their S(+)-counterparts. nih.gov This aligns with the Easson-Stedman hypothesis, which posits that for maximal activity, three key functional groups of a ligand must interact with complementary sites on its receptor. A change in stereochemistry at one of these points can drastically reduce binding affinity and, consequently, biological activity. This principle underscores the importance of considering and controlling the stereochemistry during the design and synthesis of new analogues to achieve the desired biological effect with high selectivity. nih.gov

Rational Design Principles for Enhanced Biological Profiles

Rational drug design leverages the understanding of SAR to create new molecules with improved properties. oncodesign-services.comrsc.org For catechol-containing compounds, design principles often focus on optimizing interactions with the target protein, improving pharmacokinetic properties, and minimizing off-target effects. nih.govnih.gov

One key strategy involves modifying the catechol moiety and its substituents to enhance target binding. This can be achieved by introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target's active site. nih.gov For example, computational modeling can be used to predict how substitutions on the catechol ring will affect binding affinity. nih.gov

Another principle is the use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's profile. For instance, a labile group might be replaced to enhance metabolic stability. The overarching goal is to use the accumulated SAR data to build predictive models, often quantitative structure-activity relationship (QSAR) models, that can guide the synthesis of new, more effective, and selective compounds. nih.govdovepress.com These models mathematically relate chemical structure to biological activity, accelerating the discovery process by prioritizing the synthesis of compounds with a higher probability of success. wikipedia.orgcollaborativedrug.com

Future Research Directions for 4 1 Hydroxypropyl Benzene 1,2 Diol

Discovery and Elucidation of Novel Biological Activities

A foundational imperative in the study of 4-(1-Hydroxypropyl)benzene-1,2-diol is the comprehensive screening for and characterization of its biological activities. The catechol moiety present in its structure is a well-known pharmacophore, suggesting a range of potential interactions with biological systems that warrant systematic investigation. Future research should prioritize high-throughput screening assays to identify any significant bioactivity.

Initial broad-spectrum screening could be followed by more focused investigations into specific therapeutic areas. For instance, given the known antioxidant properties of many catechol-containing compounds, a primary research avenue should be the evaluation of its potential to scavenge free radicals and mitigate oxidative stress. Furthermore, its structural similarity to certain neurotransmitter metabolites suggests that its neuropharmacological effects, including potential neuroprotective or psychoactive properties, should be a key area of inquiry. The anti-inflammatory and potential anticancer activities also represent promising areas for exploration, drawing parallels from other phenolic compounds.

Table 1: Proposed Initial Biological Activity Screening for this compound

Activity to be Screened Suggested In Vitro Assays Rationale
Antioxidant PotentialDPPH radical scavenging assay, ABTS radical cation decolorization assay, Oxygen Radical Absorbance Capacity (ORAC) assayThe catechol structure is a well-established antioxidant pharmacophore.
Anti-inflammatory EffectsInhibition of nitric oxide production in LPS-stimulated macrophages, Cyclooxygenase (COX-1/COX-2) inhibition assaysPhenolic compounds often exhibit anti-inflammatory properties.
Cytotoxicity/Anticancer ActivityMTT or resazurin-based assays on a panel of cancer cell lines (e.g., breast, lung, colon)To identify any potential for development as a chemotherapeutic agent.
NeuroactivityRadioligand binding assays for neurotransmitter receptors (e.g., dopamine (B1211576), serotonin), Monoamine oxidase (MAO-A/MAO-B) inhibition assaysStructural similarities to endogenous catecholamines suggest potential neuromodulatory effects.
Antimicrobial ActivityBroth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungiTo explore its potential as a novel antimicrobial agent.

Development of Advanced and Sustainable Synthetic Methodologies

Currently, dedicated and optimized synthetic routes for this compound are not well-documented in the scientific literature. The development of efficient, scalable, and sustainable synthetic methodologies is a critical prerequisite for enabling its comprehensive study. Future research in this domain should focus on several key aspects.

One promising approach involves the stereoselective synthesis of the compound. Due to the presence of a chiral center at the propylic carbon, the synthesis of individual enantiomers is of high importance, as different stereoisomers may exhibit distinct biological activities and metabolic fates. Methodologies such as asymmetric reduction of a corresponding ketone precursor, 1-(3,4-dihydroxyphenyl)propan-1-one, could be explored.

In-depth Mechanistic Studies at the Molecular and Cellular Level

Should initial screenings reveal significant biological activity, the subsequent and crucial step will be to conduct in-depth mechanistic studies to understand how this compound exerts its effects at the molecular and cellular levels. This will involve a multi-pronged approach to identify its direct molecular targets and the signaling pathways it modulates.

For example, if antioxidant activity is confirmed, further studies would be needed to determine whether it acts as a direct radical scavenger or if it upregulates endogenous antioxidant enzymes through pathways such as the Nrf2-ARE pathway. If anti-inflammatory effects are observed, investigations into its ability to inhibit key inflammatory mediators like NF-κB, MAP kinases, and pro-inflammatory cytokines will be paramount.

Advanced techniques such as chemical proteomics could be employed to identify direct protein binding partners. Additionally, transcriptomic and proteomic analyses of cells treated with the compound would provide a global view of the changes in gene and protein expression, offering unbiased insights into its mechanism of action.

Exploration of Complex Interactions within Biological Networks

To fully comprehend the biological implications of this compound, it is essential to move beyond linear cause-and-effect studies and explore its interactions within the context of complex biological networks. Systems biology approaches will be invaluable in mapping the compound's impact on the broader cellular machinery.

This involves integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) to construct network models of its activity. Such models can help predict off-target effects, identify synergistic or antagonistic interactions with other molecules, and reveal higher-order functional consequences of its primary mechanism of action. For instance, a network-level analysis could uncover previously unexpected connections between its antioxidant effects and metabolic pathways.

Targeted Derivatization for Specific Research Applications

The chemical structure of this compound, with its multiple hydroxyl groups, offers rich opportunities for targeted derivatization. The synthesis of a focused library of analogues could serve several research purposes.

Firstly, derivatization can be used to probe structure-activity relationships (SAR). By systematically modifying different parts of the molecule (e.g., alkylating the phenolic hydroxyls, altering the length of the propyl chain), researchers can identify the key structural features responsible for its biological activity. This knowledge is fundamental for the rational design of more potent and selective compounds.

Secondly, derivatization can be employed to create tool compounds for further research. For example, attaching a fluorescent tag or a biotin (B1667282) label would enable the visualization of the compound's subcellular localization and the identification of its binding partners through pull-down assays. Furthermore, modifications could be made to improve its pharmacokinetic properties, such as metabolic stability or cell permeability, to facilitate in vivo studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic or biosynthetic pathways for generating 4-(1-Hydroxypropyl)benzene-1,2-diol?

  • Methodological Answer : The compound is biosynthesized via microbial degradation of phenol and catechol by Rhizobium nepotum. This involves the condensation of propanal (a degradation intermediate) with catechol, as observed in meta-pathway degradation mechanisms. Experimental validation includes gas chromatography (GC) and high-performance liquid chromatography (HPLC) to track phenol disappearance and catechol intermediate formation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • HPLC : Used to monitor retention times and degradation kinetics, confirming the absence of phenol (7-minute marker) and the presence of catechol intermediates (Figure 10 in ).
  • GC-MS : Identifies volatile degradation products like propanal and condensation derivatives.
  • NMR Spectroscopy : Critical for elucidating stereochemistry and substitution patterns in hydroxylated aromatic systems (e.g., distinguishing between ortho and meta diol configurations) .

Advanced Research Questions

Q. What enzymatic mechanisms drive the formation of this compound in microbial degradation pathways?

  • Methodological Answer : The meta-cleavage pathway mediated by catechol-2,3-dioxygenase generates reactive intermediates that undergo non-enzymatic condensation with propanal. Key steps include:

  • Step 1 : Oxidative cleavage of catechol to 2-hydroxymuconic semialdehyde.
  • Step 2 : Propanal (from β-oxidation pathways) reacts with catechol-derived intermediates, forming this compound.
  • Experimental validation requires enzyme inhibition assays (e.g., using metal chelators to block dioxygenase activity) and LC-MS to track intermediate fluxes .

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct pH-dependent stability assays (pH 4–9) with buffered solutions, monitoring degradation via UV-Vis spectroscopy at 270 nm (aromatic absorption band).
  • Temperature Gradients : Compare degradation rates at 25°C vs. 37°C to assess thermal liability.
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contamination) that alter reactivity. Reference protocols from EFSA’s genotoxicity assessments for benzene-1,2-diol derivatives .

Q. What safety protocols are recommended to mitigate genotoxicity risks associated with benzene-1,2-diol derivatives like this compound?

  • Methodological Answer :

  • Threshold of Toxicological Concern (TTC) : Limit exposure to ≤ 1.5 μg/day for DNA-reactive mutagens, as per EFSA guidelines.
  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to evaluate mutagenic potential.
  • Engineering Controls : Use closed-system reactors and PPE (gloves, respirators) during synthesis to minimize inhalation/dermal contact.
  • Analytical Monitoring : Quantify residual compound levels in lab waste using LC-MS/MS to ensure compliance with safety thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.